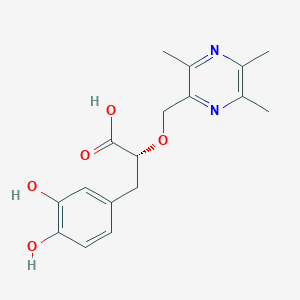
(R)-3-(3,4-Dihydroxyphenyl)-2-((3,5,6-trimethylpyrazin-2-yl)methoxy)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-(3,4-Dihydroxyphenyl)-2-((3,5,6-trimethylpyrazin-2-yl)methoxy)propanoic acid is a complex organic compound that features both phenolic and pyrazine functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(3,4-Dihydroxyphenyl)-2-((3,5,6-trimethylpyrazin-2-yl)methoxy)propanoic acid typically involves multi-step organic reactions. The starting materials often include a phenolic compound and a pyrazine derivative. The key steps may involve:
Protection of Hydroxyl Groups: Protecting the hydroxyl groups on the phenolic compound to prevent unwanted reactions.
Formation of the Propanoic Acid Backbone: Using reagents such as Grignard reagents or organolithium compounds to form the propanoic acid backbone.
Coupling Reaction: Coupling the phenolic and pyrazine moieties using a suitable coupling agent like EDCI or DCC.
Deprotection: Removing the protecting groups to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and scalable purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The phenolic groups can undergo oxidation to form quinones.
Reduction: The compound can be reduced to modify the pyrazine ring or the propanoic acid moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the phenolic groups would yield quinones, while reduction could lead to various reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural features.
Antioxidant Activity: The phenolic groups may confer antioxidant properties.
Medicine
Drug Development:
Industry
Material Science: Use in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of ®-3-(3,4-Dihydroxyphenyl)-2-((3,5,6-trimethylpyrazin-2-yl)methoxy)propanoic acid would depend on its specific application. For example, as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The phenolic groups could interact with free radicals, neutralizing them and preventing oxidative damage.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-3-(3,4-Dihydroxyphenyl)-2-((3,5,6-dimethylpyrazin-2-yl)methoxy)propanoic acid
- ®-3-(3,4-Dihydroxyphenyl)-2-((3,5,6-trimethylpyridin-2-yl)methoxy)propanoic acid
Uniqueness
The unique combination of phenolic and pyrazine groups in ®-3-(3,4-Dihydroxyphenyl)-2-((3,5,6-trimethylpyrazin-2-yl)methoxy)propanoic acid may confer specific properties such as enhanced antioxidant activity or unique binding affinities in biological systems.
Eigenschaften
Molekularformel |
C17H20N2O5 |
|---|---|
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
(2R)-3-(3,4-dihydroxyphenyl)-2-[(3,5,6-trimethylpyrazin-2-yl)methoxy]propanoic acid |
InChI |
InChI=1S/C17H20N2O5/c1-9-10(2)19-13(11(3)18-9)8-24-16(17(22)23)7-12-4-5-14(20)15(21)6-12/h4-6,16,20-21H,7-8H2,1-3H3,(H,22,23)/t16-/m1/s1 |
InChI-Schlüssel |
WYEISAOVMKHPCG-MRXNPFEDSA-N |
Isomerische SMILES |
CC1=C(N=C(C(=N1)C)CO[C@H](CC2=CC(=C(C=C2)O)O)C(=O)O)C |
Kanonische SMILES |
CC1=C(N=C(C(=N1)C)COC(CC2=CC(=C(C=C2)O)O)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Amino-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B12974253.png)
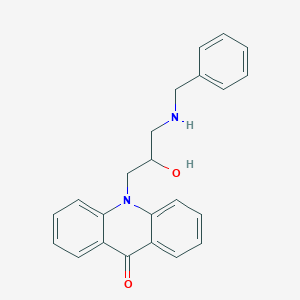
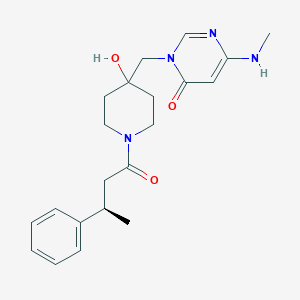
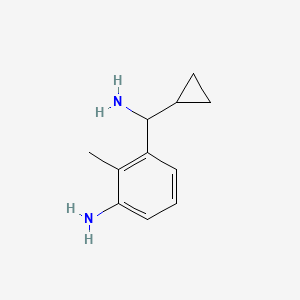
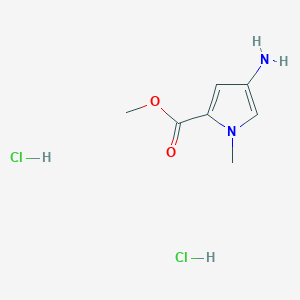
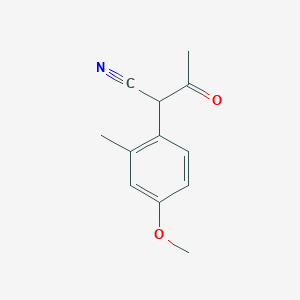
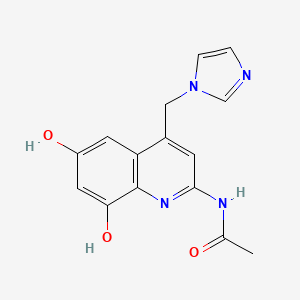
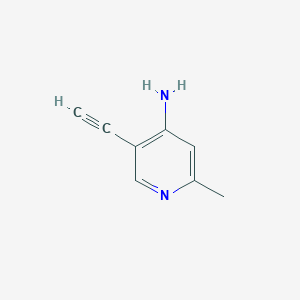
![Pyrimido[5,4-c]pyridazin-8-amine](/img/structure/B12974295.png)
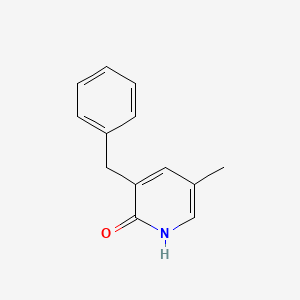
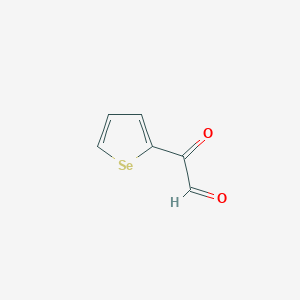
![(2-Bromoimidazo[1,2-a]pyridin-6-yl)methanol](/img/structure/B12974311.png)
![1-(2-(Trifluoromethyl)benzo[d]thiazol-6-yl)ethanone](/img/structure/B12974313.png)

